4-Amino-2-chloro-5-fluoropyrimidine
Overview
Description
The compound 4-Amino-2-chloro-5-fluoropyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-amino-4-cyanopyrazoles, which can be further converted to pyrazolopyrimidine structures, utilizes a novel flow microwave device followed by a batch mode microwave process . Another example is the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which is an intermediate for the preparation of nitropyrimidines. This synthesis involves an unusual aromatic substitution reaction . Additionally, 2-(4-Aminophenyl)-5-aminopyrimidine is synthesized through a condensation reaction followed by hydrazine palladium-catalyzed reduction .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite varied. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was determined by single-crystal X-ray diffraction analysis, revealing a disordered arrangement of the chlorine atom and methyl group . This highlights the potential for structural complexity and the importance of detailed structural analysis in understanding these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines can be synthesized through reactions involving different aromatic aldehydes, hydrazine hydrate, and guanidine nitrate . The reaction of 4-chloro-5-cyano-6-phenylpyrimidine with potassium amide in liquid ammonia results in the formation of 4-amino-5-cyano-6-phenylpyrimidine, following the ANRORC mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine exhibit excellent thermal stability and mechanical properties, with high glass transition temperatures and tensile strength . In another study, 5-substituted 2-amino-4,6-dichloropyrimidines showed inhibitory effects on immune-activated nitric oxide production, with 5-fluoro-2-amino-4,6-dichloropyrimidine being particularly potent .
Scientific Research Applications
Kinase Inhibitor Development : A study by Wada et al. (2012) focused on the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, a key area in anticancer drug development. They successfully synthesized two series of compounds, including 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which have potential applications in cancer treatment (Wada et al., 2012).
Synthesis and Reactivity Studies : Brown and Waring (1974) investigated the synthesis and reactivity of simple fluoropyrimidines, including 2-fluoropyrimidine and its derivatives. Their research provided insights into the chemical behavior of these compounds, essential for developing new pharmaceuticals (Brown & Waring, 1974).
Antitumor Activity Enhancement : The study by Takechi et al. (2002) explored using 5-chloro-2,4-dihydroxypyridine (CDHP) to enhance the antitumor activity of fluoropyrimidines. Their findings suggested that CDHP could inhibit the degradation of 5-fluorouracil in tumor cells, thereby enhancing its cytotoxic effects in certain cancer types (Takechi et al., 2002).
Inhibition of Nitric Oxide Production : Jansa et al. (2014) synthesized a series of 5-substituted 2-amino-4,6-dichloropyrimidines, including 5-fluoro-2-amino-4,6-dichloropyrimidine, and evaluated their biological properties. They found these compounds effectively inhibited nitric oxide production in immune-activated cells, highlighting their potential in immunological research and therapy (Jansa et al., 2014).
Safety And Hazards
Future Directions
2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond-forming reaction . This suggests potential future directions for the use of 4-Amino-2-chloro-5-fluoropyrimidine in the synthesis of other compounds.
Relevant Papers Relevant papers related to 4-Amino-2-chloro-5-fluoropyrimidine can be found at Sigma-Aldrich and TCI AMERICA . These papers contain peer-reviewed articles, technical documents, and similar products related to the compound .
properties
IUPAC Name |
2-chloro-5-fluoropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQAJWTZUXJPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291847 | |
Record name | 4-Amino-2-chloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-5-fluoropyrimidine | |
CAS RN |
155-10-2 | |
Record name | 2-Chloro-5-fluoro-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 155-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-chloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-fluoropyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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